4-methoxybut-2-yn-1-amine hydrochloride
Description
4-Methoxybut-2-yn-1-amine hydrochloride is a synthetic amine hydrochloride salt featuring an alkyne backbone, a methoxy group (-OCH₃) at the fourth carbon, and a protonated amine (-NH₂⁺) stabilized by a chloride counterion. The compound is structurally characterized by the triple bond at the second carbon (but-2-yne) and the methoxy group at the fourth position. It is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, where its alkyne moiety enables click chemistry applications or functional group transformations .
Properties
CAS No. |
586976-00-3 |
|---|---|
Molecular Formula |
C5H10ClNO |
Molecular Weight |
135.59 g/mol |
IUPAC Name |
4-methoxybut-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C5H9NO.ClH/c1-7-5-3-2-4-6;/h4-6H2,1H3;1H |
InChI Key |
JXZJQUOKOHZKPX-UHFFFAOYSA-N |
Canonical SMILES |
COCC#CCN.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxybut-2-yn-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxybut-2-yne.
Amination: The alkyne undergoes an amination reaction to introduce the amine group. This can be achieved using ammonia or an amine source under suitable conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Amination: Utilizing large reactors to carry out the amination reaction efficiently.
Purification: The product is purified using techniques such as crystallization or distillation to ensure high purity.
Hydrochloride Salt Formation: The purified amine is then converted to its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
4-methoxybut-2-yn-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the alkyne to an alkene or alkane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or organolithium compounds.
Major Products
Oxidation: Formation of 4-methoxybut-2-yn-1-one.
Reduction: Formation of 4-methoxybut-2-ene-1-amine or 4-methoxybutane-1-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxybut-2-yn-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxybut-2-yn-1-amine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile in chemical reactions, participating in the formation of new bonds. Its unique structure allows it to engage in specific interactions with enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
2-Methoxybut-3-yn-1-amine Hydrochloride
- Molecular Formula: C₅H₁₀ClNO (same as target compound).
- Key Differences : Positional isomerism places the methoxy group at the second carbon instead of the fourth.
- Impact : Altered electronic and steric environments may influence reactivity. For instance, the proximity of the methoxy group to the alkyne could affect hydrogen bonding or solubility .
Methyl 4-Aminobut-2-ynoate Hydrochloride
- Molecular Formula: C₅H₈ClNO₂.
- Key Differences : Replaces the methoxy group with an ester (-COOCH₃).
- Impact : The ester increases polarity and susceptibility to hydrolysis compared to the ether group in the target compound. This makes it less stable in aqueous or basic conditions but more reactive in nucleophilic acyl substitutions .
4-Methoxy-4-Methylpentan-1-amine Hydrochloride
- Molecular Formula: C₇H₁₆ClNO.
- Key Differences : Features a branched chain with a methyl and methoxy group at the fourth carbon.
- The branching may also reduce crystallization tendencies .
Physicochemical Properties Comparison
Research Findings and Challenges
- Stability: Amine hydrochlorides generally exhibit long-term stability when stored at low temperatures (-20°C), as noted for related compounds like 4-dimethylamino-N-benzylcathinone hydrochloride .
- Reactivity : The alkyne group in this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in bioconjugation .
- Challenges : Discrepancies in reported molecular weights (e.g., 135.45 vs. 151.14 g/mol) highlight the need for verification via high-resolution mass spectrometry (HRMS) or elemental analysis .
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